molecular formula C22H20N4O2 B1313383 (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione CAS No. 950751-58-3

(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No. B1313383
M. Wt: 372.4 g/mol
InChI Key: VCGDMSXJUNSZGP-CYBMUJFWSA-N
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Description

“®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C22H20N4O2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring fused with a pyrrole ring, and it has a phenylamino and aminomethyl substituents . The exact 3D conformer can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Chemical Synthesis and Structural Analysis The compound is utilized in the synthesis of various heterocyclic compounds. Kacem and Hassine (2014) presented a procedure for synthesizing diastereomerically pure compounds through cyclocondensation reactions, which were then converted into optically active forms in good yields (Kacem & Hassine, 2014). Additionally, Dmitriev et al. (2015) reported on the spiro heterocyclization of 5-Phenyl-1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones, leading to substituted dihydro-1H-spiro compounds, demonstrating the chemical versatility of related compounds (Dmitriev et al., 2015).

Pharmacological Applications Derivatives of this compound have been studied for their potential in inhibiting protein kinases, a class of enzymes crucial in various biological pathways. Danilenko et al. (2008) discovered that dialkylaminomethyl derivatives of diazepines, which share structural similarities with the compound , exhibited activity against human serine/threonine and tyrosine kinases at low micromolar concentrations (Danilenko et al., 2008).

Material Science Applications In material science, derivatives of this compound have been integrated into polymers. Welterlich, Charov, and Tieke (2012) described the synthesis of deeply colored polymers containing tetraarylated pyrrolo derivatives, showcasing their solubility in organic solvents and potential application in material science due to their unique color properties (Welterlich, Charov, & Tieke, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information .

properties

IUPAC Name

3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c23-11-13-10-17-18(15-8-4-5-9-16(15)26(17)12-13)19-20(22(28)25-21(19)27)24-14-6-2-1-3-7-14/h1-9,13H,10-12,23H2,(H2,24,25,27,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGDMSXJUNSZGP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469446
Record name (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione

CAS RN

950751-58-3
Record name (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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